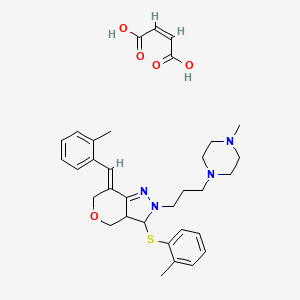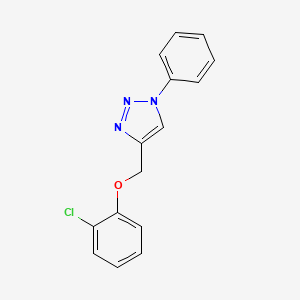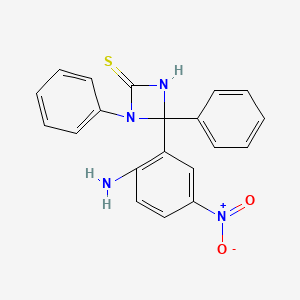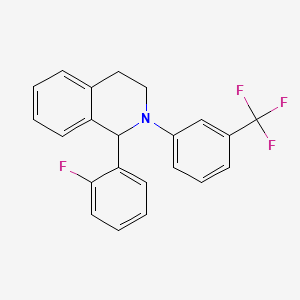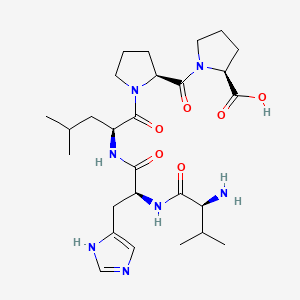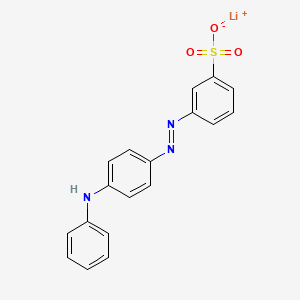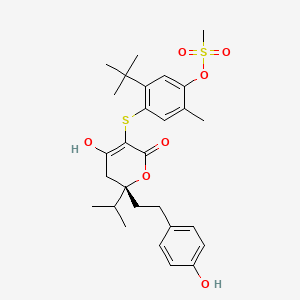
2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-5-methyl-4-((methylsulfonyl)oxy)phenyl)thio)-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Piran-2-ona, 3-((2-(1,1-dimetiletílico)-5-metil-4-((metilsulfonil)oxi)fenil)tio)-5,6-dihidro-4-hidroxi-6-(2-(4-hidroxifenil)etil)-6-(1-metiletil)- es un complejo compuesto orgánico que pertenece a la clase de piranonas. Las piranonas son conocidas por sus diversas actividades biológicas y se utilizan a menudo en química medicinal para el desarrollo de fármacos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto generalmente implica reacciones orgánicas de múltiples pasos. Los materiales de partida generalmente están disponibles comercialmente o se pueden sintetizar mediante métodos conocidos. Los pasos clave pueden incluir:
- Formación del anillo piranona a través de reacciones de ciclización.
- Introducción del grupo tioéter mediante sustitución nucleófila.
- Funcionalización del anillo aromático con grupos metilsulfonil e hidroxilo.
Métodos de producción industrial
La producción industrial de estas moléculas complejas a menudo implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir:
- Uso de catalizadores para acelerar las reacciones.
- Control de la temperatura y la presión para favorecer los productos deseados.
- Técnicas de purificación como la cromatografía para aislar el compuesto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El compuesto puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Conversión de grupos hidroxilo a grupos carbonilo.
Reducción: Reducción del anillo piranona a dihidropiranona.
Sustitución: Reemplazo de grupos funcionales con otros sustituyentes.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Agentes halogenantes, nucleófilos.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. También puede servir como compuesto modelo para estudiar mecanismos de reacción.
Biología
En la investigación biológica, el compuesto se puede investigar por sus posibles actividades biológicas, como las propiedades antimicrobianas, antiinflamatorias o anticancerígenas.
Medicina
En química medicinal, los derivados de este compuesto se pueden explorar como posibles candidatos a fármacos para diversas enfermedades.
Industria
En el sector industrial, el compuesto se puede utilizar en el desarrollo de nuevos materiales o como intermedio en la síntesis de otros productos químicos valiosos.
Mecanismo De Acción
El mecanismo por el cual este compuesto ejerce sus efectos depende de su interacción con los objetivos moleculares. Puede:
- Unirse a enzimas e inhibir su actividad.
- Interactuar con receptores y modular las vías de señalización.
- Afectar los procesos celulares como la apoptosis o la proliferación celular.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de 2H-Piran-2-ona: Compuestos con estructuras piranona similares pero con diferentes sustituyentes.
Compuestos que contienen tioéter: Moléculas con grupos funcionales que contienen azufre.
Compuestos sustituidos con fenilo: Compuestos con anillos aromáticos y varios sustituyentes.
Unicidad
La singularidad de este compuesto radica en su combinación específica de grupos funcionales, lo que puede conferir actividades biológicas o reactividad química únicas en comparación con compuestos similares.
Propiedades
Número CAS |
263842-81-5 |
|---|---|
Fórmula molecular |
C28H36O7S2 |
Peso molecular |
548.7 g/mol |
Nombre IUPAC |
[5-tert-butyl-4-[[(2S)-4-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-6-oxo-2-propan-2-yl-3H-pyran-5-yl]sulfanyl]-2-methylphenyl] methanesulfonate |
InChI |
InChI=1S/C28H36O7S2/c1-17(2)28(13-12-19-8-10-20(29)11-9-19)16-22(30)25(26(31)34-28)36-24-14-18(3)23(35-37(7,32)33)15-21(24)27(4,5)6/h8-11,14-15,17,29-30H,12-13,16H2,1-7H3/t28-/m0/s1 |
Clave InChI |
KIHOETJLGKXHER-NDEPHWFRSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1OS(=O)(=O)C)C(C)(C)C)SC2=C(C[C@@](OC2=O)(CCC3=CC=C(C=C3)O)C(C)C)O |
SMILES canónico |
CC1=CC(=C(C=C1OS(=O)(=O)C)C(C)(C)C)SC2=C(CC(OC2=O)(CCC3=CC=C(C=C3)O)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







